molecular formula C34H60N2O9S2 B1238659 Petromyzonamine disulfate

Petromyzonamine disulfate

Cat. No.: B1238659
M. Wt: 705 g/mol
InChI Key: RBCRNQVWZXGQQB-XPXIFHNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Petromyzonamine disulfate (PADS) is a sulfated steroidal compound identified as a key component of the migratory pheromone in sea lamprey ( Petromyzon marinus ) . This pheromone is released by stream-dwelling larval lampreys and serves as a critical chemical cue to guide migrating adults towards suitable spawning habitats . Research demonstrates that this compound is released by larvae at biologically relevant rates and possesses adequate stability in river water, with a half-life of approximately three days, allowing it to function effectively in natural environments . Its discovery, along with other components like petromyzonol sulfate (PS) and petromyzosterol disulfate (PSDS), represents the first identified migratory pheromone in a vertebrate . The compound features a unique structure that includes a 1-(3-aminopropyl)pyrrolidin-2-one subunit, which is related to squalamine, an antibiotic found in sharks . Studies involving electro-olfactogram recordings and behavioral assays have confirmed the potent olfactory activity of this compound in adult lampreys . This makes it an invaluable tool for researchers studying olfactory biology, chemical ecology, and the evolution of communication systems in basal vertebrates . Furthermore, due to the sea lamprey's status as a destructive invasive species in the Laurentian Great Lakes, this compound is a critical target for research aimed at developing novel, pheromone-based management and control strategies . This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H60N2O9S2

Molecular Weight

705 g/mol

IUPAC Name

[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-6-methyl-5-sulfooxyheptan-2-yl]-3-[3-(2-oxopyrrolidin-1-yl)propylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl] hydrogen sulfate

InChI

InChI=1S/C34H60N2O9S2/c1-22(2)29(44-46(38,39)40)12-9-23(3)26-10-11-27-32-28(14-16-34(26,27)5)33(4)15-13-25(20-24(33)21-30(32)45-47(41,42)43)35-17-7-19-36-18-6-8-31(36)37/h22-30,32,35H,6-21H2,1-5H3,(H,38,39,40)(H,41,42,43)/t23-,24-,25+,26-,27+,28+,29-,30-,32+,33+,34-/m1/s1

InChI Key

RBCRNQVWZXGQQB-XPXIFHNOSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCN5CCCC5=O)C)OS(=O)(=O)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCN5CCCC5=O)C)OS(=O)(=O)O)C)OS(=O)(=O)O

Synonyms

PADS compound
petromyzonamine disulfate

Origin of Product

United States

Molecular Architecture and Advanced Structural Elucidation of Petromyzonamine Disulfate

Chemical Classification as a Sulfated Steroid

Petromyzonamine disulfate is classified as a sulfated steroid. acs.orgnih.gov Specifically, it is a disulfated steroid, a relatively rare class of natural bioactive lipids. mdpi.com This classification places it within a broad group of compounds derived from a four-ring steroid nucleus. It is also considered a derivative of bile salts, which are steroidal acids produced in the liver. nih.govresearchgate.net PADS is one of several sulfated steroids, including petromyzonol (B13829) sulfate (B86663) and petromyzosterol disulfate, that constitute the pheromone blend emitted by larval sea lampreys. acs.orgresearchgate.net This chemical mixture guides adult lampreys to suitable spawning streams. acs.orgnih.gov

Detailed Structural Features: The Aminopyrrolidinone Subunit

A defining and unprecedented feature of the this compound molecule is the presence of a unique side chain containing an aminopyrrolidinone subunit. acs.org More precisely, this is an aminopropyl lactam structure. acs.org At the time of its discovery, this structural motif had never before been identified as part of a natural product, highlighting the novelty of PADS in natural product chemistry. acs.org The structure of PADS bears a relationship to another marine-derived steroid, squalamine, an antimicrobial agent found in the dogfish shark. acs.org

Methodologies for Structure Determination (e.g., NMR Spectroscopy, Mass Spectrometry)

The definitive structure of this compound was elucidated through a combination of powerful spectroscopic techniques. acs.orgumn.edudntb.gov.ua Researchers primarily relied on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to piece together its complex architecture. acs.orgdntb.gov.ua The proposed structure was subsequently confirmed through chemical synthesis. acs.orgresearchgate.net

Mass spectrometry provides critical information about a molecule's mass-to-charge ratio, which helps in determining its molecular weight and elemental composition, especially when using high-resolution mass spectrometry (HRMS). numberanalytics.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, offering clues about the connectivity of atoms and the identity of functional groups. numberanalytics.com NMR spectroscopy provides detailed insight into the molecular structure by mapping the chemical environments of hydrogen and carbon atoms, allowing for the deduction of the steroid core and the unique side chain. numberanalytics.comigntu.ac.in

Technique Role in Structure Elucidation
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the compound, providing crucial initial structural information. numberanalytics.com
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, enabling the determination of the precise elemental composition. numberanalytics.com
Tandem Mass Spectrometry (MS/MS) Involves fragmenting the isolated molecule to identify functional groups and their positions within the overall structure. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers detailed information on the connectivity and spatial arrangement of atoms, revealing the complete three-dimensional structure. numberanalytics.com
Chemical Synthesis Verifies the proposed structure by creating the molecule in the laboratory and comparing its properties to the natural compound. acs.orgresearchgate.net

Stereochemical Considerations and Isomeric Variants in Research

The stereochemistry of pheromonal molecules is often critical to their biological activity. While specific research focusing exclusively on isomeric variants of this compound is not extensively detailed, studies on closely related analogs within the sea lamprey pheromone system underscore the importance of stereochemical configuration. researchgate.net For instance, research on synthetic analogs of petromyzonol sulfate has explored how changes in stereochemistry, such as the configuration at the C5 position of the steroid nucleus (i.e., 5α vs. 5β), affect olfactory response in the lamprey. researchgate.net These investigations demonstrated that while the natural 5α-configuration (allo-configuration) is potent, the unnatural 5β-isomer also elicits a significant olfactory response, suggesting a degree of flexibility in the receptor's recognition. researchgate.net Such studies on related compounds are crucial for understanding the structure-activity relationships that likely govern the function of this compound as well.

Biosynthesis, Biotransformation, and Endogenous Regulation of Petromyzonamine Disulfate

Pathways of Biogenesis in Lamprey Hepatic Tissue

The foundational pathways for the biosynthesis of petromyzonamine disulfate reside in the hepatic tissue (liver) of the lamprey. In vertebrates, bile acids are typically synthesized from cholesterol via two primary routes: the classic (or "neutral") pathway and the alternative (or "acidic") pathway. researchgate.netmdpi.com While the specific details for every step in lampreys are still under investigation, the general framework is considered analogous. researchgate.net

The classic pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in the entire process. mdpi.comnih.gov The alternative pathway begins with the enzyme sterol 27-hydroxylase (CYP27A1). mdpi.comnih.gov Both pathways lead to the production of primary bile acids through a series of enzymatic modifications. researchgate.net Lampreys are distinct among fish in that they produce both C24 and C27 bile alcohols, whereas other non-bony fish typically produce only C27 bile alcohols. nih.gov this compound is the most abundant C27 bile salt found in sea lampreys. biologists.comdntb.gov.uamsu.edu

Identification and Characterization of Biosynthetic Enzymes and Gene Expression Profiles

The synthesis and transport of this compound and other related bile salts are governed by a suite of specific enzymes whose expression is tightly regulated and tissue-specific.

Hepatic Enzymes: The primary synthesis of the bile acid backbone occurs in the liver. Key enzymes identified with high expression in liver tissue include:

Cyp7a1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the classic bile acid biosynthetic pathway. nih.gov Studies show that the transcription of the cyp7a1 gene can increase by as much as 8,000-fold in the liver of mature male sea lampreys compared to immature males, indicating a massive upregulation of bile salt production upon sexual maturation. nih.gov

Cyp27a1 (Sterol 27-hydroxylase): This enzyme initiates the alternative pathway of bile acid synthesis. nih.gov Its gene expression also increases significantly (around three-fold) in the liver of mature males. nih.gov

Cyp8b1: The gene for this enzyme, also involved in the biosynthetic pathway, shows a six-fold increase in transcription in the livers of mature males. nih.gov

Gill Enzymes: The gills serve as a site for final modification and excretion of bile salts in adult lampreys. Enzymes with the greatest expression in gill tissue are involved in converting and preparing these compounds for release.

Hsd3b7 (3-beta-hydroxysteroid dehydrogenase type 7): This enzyme is involved in the modification of bile salts. For example, its high expression in gills supports the conversion of petromyzonol (B13829) sulfate (B86663) (PZS) to the pheromone 3-keto petromyzonol sulfate (3kPZS). nih.gov

Sult2a1 and Sult2b1 (Sulfotransferases): These enzymes catalyze sulfate conjugation. nih.gov Sult2a1 is known to act on bile acids, while Sult2b1 acts on steroid hormones. nih.gov This sulfation step is crucial as it increases the water solubility of the compounds, facilitating their secretion into the aquatic environment. nih.govpnas.org

Transporters: The movement of bile salts from the liver to the gills and out of the body is managed by specific transport proteins.

Slc10a1 (Bsep): This transporter gene is most highly expressed in the liver, suggesting a role in moving synthesized bile salts out of hepatocytes. nih.govresearchgate.net

Slc10a2: This transporter's gene is most highly expressed in the gills, indicating its function in the transport of bile salts within the gill tissue for final release. nih.govresearchgate.net

Table 1: Primary Tissue Expression of Key Genes in Bile Salt Biosynthesis and Transport in Adult Male Sea Lamprey
GeneEnzyme/ProteinPrimary Tissue of ExpressionPrimary Function
Cyp7a1Cholesterol 7α-hydroxylaseLiverRate-limiting enzyme in classic bile acid synthesis
Cyp27a1Sterol 27-hydroxylaseLiverInitiates alternative bile acid synthesis
Cyp8b1Cytochrome P450 8B1LiverBile acid synthesis
Hsd3b7Hydroxysteroid dehydrogenaseGillBile salt modification
Sult2a1Sulfotransferase 2A1GillSulfation of bile acids
Sult2b1Sulfotransferase 2B1GillSulfation of steroid hormones
Slc10a1Bile salt export pump (Bsep)LiverTransports bile salts from liver cells
Slc10a2Apical sodium-dependent bile acid transporterGillTransports bile salts in gill tissue

Life-Stage and Sex-Dependent Production Dynamics of this compound

The production of this compound varies dramatically depending on the lamprey's stage in its life cycle and its sex. biologists.comnih.gov

Sex-Dependence: Research indicates that male lampreys generally produce higher quantities of bile salts than females. biologists.comdntb.gov.uasciprofiles.com The entire pheromonal bile acid biosynthesis pathway is significantly upregulated in males as they approach and reach sexual maturity, coinciding with their need to produce and release mating pheromones to attract females. researchgate.netmsu.edu

The concentration of PADS has been quantified in various tissues of male sea lampreys, showing clear differences between immature and sexually mature individuals.

Table 2: Concentration of this compound (PADS) in Male Sea Lamprey Tissues
Maturity StageLiver (ng/g)Gill (ng/g)Plasma (ng/ml)
Immature Male~10~1~0.1
Mature Male~100~10~1
Data derived from figures in Li et al., 2013. nih.gov Values are approximate and represent orders of magnitude for comparison.

Mechanisms of Systemic Transport and Release from Lamprey Tissues

The method of transport and release of this compound from the lamprey's body is fundamentally different between larval and adult stages.

Larval Release: In larval sea lampreys, bile acids are synthesized in the liver and stored in the gallbladder. glfc.org They are then secreted into the intestine as part of the digestive process. glfc.org The compounds, including PADS, are ultimately excreted with waste products through the urogenital pore into the surrounding water. nih.govglfc.org

Adult Transport and Release: During the transformation to an adult, the lamprey's intestinal tract atrophies as it ceases to feed upon entering its reproductive stage. nih.gov The primary route for bile salt excretion shifts from the intestine to the gills. nih.govresearchgate.net PADS and other bile salts synthesized in the liver are transported systemically via the bloodstream to the gills. nih.gov The presence of PADS in the plasma and gill tissue of adult males confirms this transport pathway. nih.gov Once in the gills, the compounds may undergo final modifications, such as sulfation by SULT enzymes, before being released across the gill epithelia directly into the water. nih.govresearchgate.net This route allows mature males to efficiently release large quantities of pheromonal bile salts to communicate with females. nih.gov

Neurobiological and Chemosensory Mechanisms Mediating Petromyzonamine Disulfate Response

Olfactory System Architecture and Sensitivity to Petromyzonamine Disulfate

The sea lamprey possesses a well-developed olfactory system, which is evidently crucial for mediating behaviors essential for its life cycle, such as migration and reproduction. glfc.orgjneurosci.org The peripheral olfactory organ in the sea lamprey is large and complex, consisting of a main olfactory epithelium and an accessory olfactory organ. glfc.orgjneurosci.org This intricate architecture houses the sensory neurons responsible for detecting chemical cues.

The olfactory system of the migratory adult sea lamprey demonstrates acute and specific sensitivity to the unique bile acids released by conspecific larvae, with PADS being a prominent example. researchgate.netnih.gov Research has consistently shown that the lamprey olfactory system is exceptionally sensitive to PADS, capable of detecting it at sub-picomolar and picomolar concentrations. acs.orgnih.gov This high degree of sensitivity is vital, as the pheromone must be detectable after being greatly diluted in large volumes of water. jneurosci.org PADS is a component of a multi-part pheromone, which also includes petromyzosterol disulfate (PSDS) and petromyzonol (B13829) sulfate (B86663) (PS). researchgate.netnih.gov Studies involving cross-adaptation have demonstrated that PADS, PSDS, and PS are detected by independent olfactory receptor sites, indicating a high level of specificity within the olfactory system. researchgate.netnih.gov

Electrophysiological Correlates of Olfactory Detection

The sensitivity and specificity of the lamprey's olfactory system to PADS have been quantified primarily through electrophysiological techniques, which measure the electrical responses of olfactory sensory neurons to chemical stimuli.

Electro-olfactogram (EOG) recording is a fundamental method used to measure the olfactory responses of sea lamprey to pheromonal compounds. glfc.orgnih.gov This technique records the summed electrical potential from the surface of the olfactory epithelium, representing the collective response of a population of olfactory sensory neurons to an odorant. researchgate.netsemanticscholar.org In a typical EOG experiment, the olfactory organ is exposed to a controlled concentration of a chemical stimulant, and the resulting change in electrical potential is recorded. semanticscholar.orgresearchgate.net

EOG analysis has been instrumental in demonstrating that both purified and synthesized PADS are potent stimulators of the adult lamprey's olfactory system. researchgate.netnih.gov These recordings provide a direct measure of the detection of the compound by the sensory epithelium and allow for the determination of detection thresholds. researchgate.net The data from EOG recordings are often presented as normalized responses, where the signal generated by the test compound is compared to the response elicited by a standard reference compound, such as L-arginine. pnas.org

PADS is recognized as an extremely potent olfactory stimulant for the sea lamprey. nih.govnih.gov EOG studies have established that the detection threshold for PADS is remarkably low. These findings highlight the exceptional affinity of the corresponding olfactory receptors for this specific ligand. The relationship between the concentration of PADS and the magnitude of the olfactory response typically follows a sigmoidal curve, where the response increases with concentration until it reaches a maximum level (Emax). researchgate.netnumberanalytics.com A key parameter derived from this relationship is the EC50, the concentration required to produce 50% of the maximal response, which serves as a measure of the compound's potency. numberanalytics.combasicmedicalkey.com The lower the detection threshold, the greater the potency of the compound. basicmedicalkey.com

Reported Olfactory Detection Thresholds for this compound (PADS) in Sea Lamprey via EOG
Reported Detection Threshold (Molar)Reference
10-13 M researchgate.netnih.govnih.gov
Subpicomolar Concentrations acs.org

Electro-olfactogram (EOG) Recording and Analysis

Olfactory Receptor-Ligand Interactions

The detection of PADS at the molecular level begins with its interaction with specific olfactory receptors located on the cilia of olfactory sensory neurons. This initial binding event is the first step in converting a chemical signal into a neuronal response.

The olfactory receptors (ORs) in vertebrates, including the sea lamprey, are predominantly G-protein coupled receptors (GPCRs). nih.govnih.govthe-scientist.com These receptors are transmembrane proteins that bind to extracellular ligands and initiate an intracellular signaling cascade. the-scientist.com While specific receptors have been successfully "deorphanized" for other sea lamprey bile acid pheromones, such as 3-keto petromyzonol sulfate (3kPZS), the specific receptor that binds PADS has not yet been definitively identified. nih.govnih.gov

Research has identified two highly related odorant receptors, OR320a and OR320b, that respond specifically to C24 5α-bile acids like 3kPZS. nih.govnih.gov Although PADS is also a sulfated steroid derivative, it is a C27 bile salt. researchgate.net Crucially, EOG cross-adaptation experiments suggest that PADS binds to a receptor site that is distinct from those for petromyzonol sulfate and petromyzosterol disulfate. researchgate.netnih.gov This strongly implies the existence of a unique GPCR, or a set of receptors, specifically tuned to detect this compound.

The activation of an olfactory GPCR by a ligand like PADS follows a general mechanism established for this receptor superfamily. frontiersin.orgkenhub.com GPCRs are characterized by seven transmembrane (7TM) helices that form a binding pocket for ligands. mdpi.com The binding of an odorant molecule within this pocket is thought to induce a conformational change in the receptor protein. frontiersin.orgkenhub.comnih.gov

This structural rearrangement, which may involve the movement of transmembrane helices (such as an outward rotation of TM6), alters the receptor's intracellular domains. mdpi.com This change creates a binding site for a heterotrimeric G-protein (in olfaction, typically Gα-olf) on the cytoplasmic side of the membrane. mdpi.comsdbonline.org The binding and activation of the G-protein initiates a downstream signaling cascade. the-scientist.com The Gα subunit dissociates and activates the enzyme adenylyl cyclase, which leads to the production of the second messenger cyclic AMP (cAMP). kenhub.com Elevated intracellular cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺), which depolarizes the neuron and generates an action potential. kenhub.commdpi.com This electrical signal is then transmitted to the olfactory bulb in the brain for processing. kenhub.com Studies on related bile acid receptors in lamprey, such as OR320a and OR320b, have highlighted the critical role of specific amino acid residues in the second transmembrane domain (TM2) for receptor activation and signaling strength, suggesting a conserved mechanism for steroid detection. nih.govnih.gov

Intracellular Signal Transduction Pathways (e.g., G-protein Coupled, cAMP Cascade)

The detection of this compound (PADS) at the periphery begins with its interaction with specific olfactory receptors located on the cilia of olfactory sensory neurons in the sea lamprey's olfactory epithelium. nih.govglfc.org These receptors are part of the G protein-coupled receptor (GPCR) superfamily, a large group of proteins characterized by their seven-transmembrane structure. nih.govwikipedia.org GPCRs are integral to cellular communication, detecting molecules outside the cell and initiating internal signal cascades. wikipedia.orgelifesciences.org

While the exact receptor for PADS has not been deorphanized, the mechanism is understood to follow the canonical olfactory signal transduction pathway. glfc.org The binding of an odorant ligand, such as PADS, to its cognate GPCR induces a conformational change in the receptor. nih.gov This change activates an associated heterotrimeric G-protein. wikipedia.orgnih.gov In the lamprey olfactory system, this is thought to be a specific G-protein known as G-olf (Gαolf). glfc.org

The activation of the G-protein involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on its alpha subunit (Gα). nih.gov The now-activated Gα-GTP subunit dissociates from its beta-gamma (Gβγ) partners and interacts with downstream effector enzymes. nih.gov In this cascade, the effector is typically adenylyl cyclase. bmglabtech.com

Adenylyl cyclase, upon activation by Gαolf, catalyzes the conversion of Adenosine Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP). bmglabtech.com cAMP acts as a crucial second messenger, a small, diffusible intracellular molecule that amplifies the initial signal. bmglabtech.com The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels, causing an influx of cations. This influx depolarizes the olfactory sensory neuron, generating an action potential that travels along the neuron's axon to the olfactory bulb for further processing. glfc.org

Table 1: Key Molecular Components in PADS Signal Transduction This table is generated based on established G-protein coupled receptor signaling pathways.

Component Type Function
This compound (PADS) Ligand (Pheromone) The external chemical signal that initiates the cascade.
Olfactory Receptor G Protein-Coupled Receptor (GPCR) Binds PADS, undergoes conformational change, and activates G-protein. nih.govwikipedia.org
G-olf G-protein Transduces the signal from the receptor to the effector enzyme. glfc.org
Adenylyl Cyclase Effector Enzyme Catalyzes the synthesis of cAMP from ATP. bmglabtech.com

Neural Processing within the Olfactory Bulb and Associated Brain Regions

Once an action potential is generated in a PADS-sensitive olfactory sensory neuron, the signal is transmitted to the olfactory bulb, the primary processing center for olfactory information in the vertebrate brain. jneurosci.orgproteinatlas.org Axons from the olfactory sensory neurons project through the olfactory nerve and synapse with neurons in the olfactory bulb within discrete, spherical neuropil structures called glomeruli. glfc.orgproteinatlas.org Each glomerulus receives input from sensory neurons that express the same type of olfactory receptor, creating a specific map of odor information.

The sea lamprey olfactory bulb is anatomically segregated into different regions, including a distinct medial region that receives projections from an accessory olfactory organ and a larger main olfactory bulb that processes general odorants. glfc.org The axons from the main olfactory epithelium, which detects pheromones like PADS, extend to glomeruli throughout the bulb, with the notable exception of the medial region. glfc.org Within these glomeruli, the sensory axons synapse with the dendrites of output neurons, primarily mitral cells. proteinatlas.org

This initial processing is subject to modulation by various neurotransmitters. core.ac.uknih.gov For instance, serotonergic fibers are distributed throughout the lamprey olfactory bulb and can modulate the strength of responses to pheromones. core.ac.uk Likewise, dopaminergic innervation, which is particularly dense in the medial olfactory bulb, has been shown to modulate the transmission of olfactory signals to motor centers. nih.gov Local application of dopamine (B1211576) agonists decreases the response in downstream motor neurons, suggesting an inhibitory or gating role for dopamine in olfactomotor pathways. nih.gov

From the olfactory bulb, the processed information is relayed to higher brain regions to elicit a behavioral response, such as upstream migration. Two primary olfactomotor pathways have been identified in the lamprey:

A medial pathway originating in the medial olfactory bulb. nih.gov

A lateral pathway originating from the main olfactory bulb. nih.gov

Both of these pathways converge on the posterior tuberculum in the diencephalon, which in turn projects to the mesencephalic locomotor region. glfc.orgnih.gov This region is responsible for initiating locomotion by activating reticulospinal neurons, which directly command the spinal cord's locomotor networks. glfc.org This creates a relatively direct link between the detection of PADS and the initiation of the characteristic migratory swimming behavior. glfc.orgnih.gov

Cross-Adaptation and Receptor Specificity Studies for Olfactory Discrimination

The ability of the sea lamprey to reliably identify streams inhabited by its larvae depends on the highly specific detection of its multi-component migratory pheromone. nih.govresearchgate.net this compound is a key component of this pheromonal mixture, which also includes petromyzonol sulfate (PS) and petromyzosterol disulfate (PSDS). nih.gov To ensure the integrity of the signal, the olfactory system must be able to distinguish between these components.

Receptor specificity is investigated using techniques such as electro-olfactogram (EOG) recording in cross-adaptation experiments. nih.govresearchgate.net In this method, the olfactory epithelium is continuously exposed to a high concentration of one compound (the adapting odorant). This saturates the receptors specific to that compound. While the epithelium is adapted, it is then tested with a second compound. If the second compound activates the same receptors as the first, no significant EOG response will be recorded. Conversely, if the second compound elicits a strong response, it indicates that it binds to a different, unadapted set of receptors.

Crucial cross-adaptation studies on the sea lamprey migratory pheromone have provided direct evidence for highly specific olfactory receptors. nih.govresearchgate.net Research has demonstrated that adapting the olfactory epithelium to PADS does not reduce the electrophysiological response to either PS or PSDS, and vice-versa. nih.govresearchgate.net This lack of cross-adaptation is a key finding, as it indicates that PADS, PS, and PSDS are detected by independent olfactory receptor sites and likely activate separate signal transduction pathways. nih.govresearchgate.net This high degree of specificity allows the lamprey to detect and process information about each component of the pheromonal bouquet independently, ensuring a robust and accurate migratory cue.

Table 2: Summary of Cross-Adaptation Findings for Lamprey Migratory Pheromones Data sourced from Li, W., et al. (2008) and Li, W. & Sorensen, P. W. (1997). nih.govresearchgate.net

Adapting Compound Test Compound EOG Response Conclusion
This compound (PADS) Petromyzonol sulfate (PS) Strong Response Receptors are distinct. nih.govresearchgate.net
This compound (PADS) Petromyzosterol disulfate (PSDS) Strong Response Receptors are distinct. nih.govresearchgate.net
Petromyzonol sulfate (PS) This compound (PADS) Strong Response Receptors are distinct. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of Petromyzonamine Disulfate Analogues

Design and Synthesis of Modified Petromyzonamine Disulfate Derivatives

The chemical synthesis of this compound and its structural analogues is a complex undertaking that provides the necessary compounds for detailed SAR studies. While PADS itself is a key component of the sea lamprey migratory pheromone, much of the synthetic and SAR work has focused on a related and co-occurring bile acid, petromyzonol (B13829) sulfate (B86663) (PS). nih.govglfc.org The insights gained from studying PS analogues are highly relevant to PADS due to their shared 5α-cholan steroid skeleton and their synergistic role in eliciting a migratory response. glfc.org

Researchers have successfully synthesized a variety of unnatural bile acid derivatives to probe the specificity of the sea lamprey's olfactory system. nih.govnih.gov These synthetic efforts involve modifying the core bile acid structure in several key ways:

Stereochemical Inversion: Creating analogues with a 5β-configuration (cholic acid family) instead of the natural 5α-configuration (allocholic acid family) to test the importance of the A/B ring junction stereochemistry. nih.govresearchgate.net

Varying Oxygenation: Synthesizing derivatives with different degrees and locations of hydroxylation or ketonization on the steroid nucleus. nih.govresearchgate.net This allows for an assessment of the role of each oxygen-containing functional group.

Side-Chain Modification: Although less explored for PADS specifically, altering the complex side chain, which includes a unique 1-(3-aminopropyl)pyrrolidin-2-one (B13488) subunit and two sulfate groups, is a key area for future investigation. nih.gov

The synthesis of these analogues, such as 5β-petromyzonol sulfate and its less oxygenated variants, provides a library of compounds for systematic functional testing. nih.gov

Functional Assessment of Structural Modifications on Olfactory Activity (e.g., Stereochemical Configuration, Oxygenation State)

The olfactory activity of synthesized analogues is typically assessed using electro-olfactogram (EOG) recordings, which measure the electrical response of the olfactory epithelium to chemical stimuli. These functional assays have revealed critical details about the structural requirements for activating the sea lamprey's olfactory receptors.

Naturally occurring pheromones like PADS and PS possess a 5α-configuration (allo-series). nih.gov

Studies comparing 5α and 5β isomers have shown that while the natural 5α-configuration is generally preferred, certain 5β-analogues can also elicit considerable olfactory responses, sometimes at sub-nanomolar concentrations. nih.govresearchgate.net This suggests a degree of flexibility in the receptor binding pocket, although the potency is often reduced compared to the 5α-counterparts. nih.gov

Oxygenation State: The presence and position of hydroxyl (-OH) and keto (C=O) groups on the steroid nucleus are crucial for potent olfactory activity.

EOG recordings have demonstrated that analogues with fewer hydroxyl groups than the natural pheromones are generally less potent, indicating that the oxygenation pattern is important for strong receptor interaction. nih.govnih.gov

The conversion of a hydroxyl group to a keto group, as seen in the sex pheromone 3-ketopetromyzonol sulfate (3kPZS), drastically alters the biological signal, indicating that the olfactory system is highly sensitive to the oxidation state at specific positions. nih.govnih.gov A synthesized mimic of this sex pheromone elicited a much lower migratory olfactory response. nih.govnih.gov

The following table summarizes the olfactory responses to various synthesized bile acid analogues, highlighting the effects of structural modifications.

CompoundStructural ModificationOlfactory Activity (EOG Response)Reference
5α-Petromyzonol sulfate (PS) Natural Migratory Pheromone ComponentHigh Potency nih.gov
This compound (PADS) Natural Migratory Pheromone ComponentHigh Potency (detectable at 10⁻¹³ M) nih.gov
5β-Petromyzonol sulfate Inversion of stereochemistry at C5Considerable response at sub-nanomolar concentration nih.govresearchgate.net
Less oxygenated 5β-analogues Removal of hydroxyl groupsElicited olfactory responses, but with less potency nih.govresearchgate.net
5β-3-Ketopetromyzonol sulfate Inversion at C5 and oxidation at C3Much lower olfactory response nih.govnih.gov
Petromylidenes B & C Alkylidene adducts of 3kPZSHigh potency (detection thresholds of 10⁻¹¹ M and <10⁻¹³ M, respectively) researchgate.net

Role of Specific Molecular Subunits in Receptor Binding and Activation

The interaction between a pheromone and its receptor is a highly specific process dictated by the contributions of various molecular subunits. For PADS and related bile acids, several features are considered essential for receptor binding and activation.

The Sulfate Moiety: The sulfate group(s) are critical for the activity of these pheromones. It is hypothesized that the negatively charged sulfate is crucial for two main reasons: it confers the necessary water solubility for the molecule to travel through an aquatic environment, and it provides a key electrostatic interaction point within the receptor's binding pocket, ensuring specificity. nih.gov Cross-adaptation experiments have shown that the olfactory system distinguishes between sulfated and non-sulfated bile acids, treating them as different odors. researchgate.net

The Steroid Nucleus: The rigid, three-dimensional structure of the 5α-cholan steroid core acts as a scaffold, presenting the various functional groups in a precise spatial arrangement for optimal interaction with the receptor. nih.gov

The 1-(3-aminopropyl)pyrrolidin-2-one Subunit: PADS is distinguished by its complex side chain, which features an unprecedented 1-(3-aminopropyl)pyrrolidin-2-one subunit and is sulfated at two positions. nih.gov This unique structural element is believed to contribute significantly to its high potency and specificity as a component of the migratory pheromone blend. nih.gov

Receptor-Ligand Interactions: Studies on two specific sea lamprey odorant receptors, OR320a and OR320b, which are highly sensitive to 5α-bile acids, have provided molecular-level insights. These receptors are class A G-protein coupled receptors (GPCRs). nih.gov Research has shown that specific amino acid residues within the transmembrane helices of these receptors are critical for ligand recognition and receptor activation. For instance, a single amino acid difference between the two receptors can significantly alter their sensitivity to different bile acids. Furthermore, a specific serine residue in the second transmembrane domain (TM2) appears to be crucial for the activation of these ancestral receptors by steroid compounds. nih.gov

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling are powerful tools for investigating SAR by providing insights into the three-dimensional interactions between ligands and their receptors at an atomic level. researchgate.netupc.edu These in silico methods complement experimental work by predicting how structural modifications might affect binding affinity and biological activity.

The process typically involves several key steps:

Homology Modeling: When the exact crystal structure of a receptor is unknown, a 3D model can be built based on the known structures of related proteins. This has been applied to model sea lamprey odorant receptors. nih.govibch.ru

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a PADS analogue) when it binds to its receptor to form a stable complex. cuni.cz The docking process calculates a "score" that estimates the binding affinity, allowing for the ranking of different analogues. cuni.cznih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the ligand-receptor complex over time. This provides a dynamic view of the binding process, revealing how the receptor might change its conformation to accommodate the ligand (an "induced-fit" model) and highlighting the stability of key interactions like hydrogen bonds and electrostatic contacts. frontiersin.org

In the context of PADS and its analogues, computational modeling has been used to understand the binding of bile acids to the sea lamprey odorant receptors OR320a and OR320b. nih.gov By creating models of these receptors and docking various bile acids into their predicted binding sites, researchers can rationalize experimental findings. For example, modeling can show why the 5α-configuration fits more snugly into the binding pocket than the 5β-configuration or how the sulfate group forms a critical electrostatic interaction with a positively charged amino acid residue in the receptor. These models help generate new hypotheses and guide the synthesis of novel analogues with potentially enhanced or modified activities. nih.govibch.ru

Advanced Methodologies and Analytical Approaches in Petromyzonamine Disulfate Research

High-Resolution Mass Spectrometry for Trace Analysis and Metabolomics

The detection and quantification of petromyzonamine disulfate in environmental and biological samples present a significant analytical challenge due to its presence at extremely low concentrations. nih.govintertek.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the trace analysis and metabolomic profiling of PADS. lcms.cznih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for analyzing complex mixtures. nih.gov In the context of PADS research, LC-MS/MS allows for the separation of PADS from other bile acids and compounds present in water or tissue samples, followed by its precise mass-to-charge ratio determination. cdnsciencepub.comnih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity through the fragmentation of the parent PADS ion into characteristic product ions, creating a unique "fingerprint" for confident identification and quantification. nih.gov For instance, a developed UHPLC-MS/MS method enables the separation and analysis of PADS and other related bile acid derivatives in just 7 minutes. nih.gov

Triple Quadrupole Mass Spectrometry (MS): Triple quadrupole mass spectrometers are workhorses in quantitative analysis due to their high sensitivity, specificity, and wide dynamic range in multiple reaction monitoring (MRM) mode. chromatographyonline.comresolvemass.calcms.cz This targeted approach is ideal for quantifying known compounds like PADS in complex matrices. researchgate.netnih.gov The first quadrupole selects the precursor ion (PADS), the second acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion for detection. This process minimizes background noise and matrix interference, enabling the detection of PADS at nanogram per liter (ng/L) levels or even lower. nih.govnih.gov

The application of these mass spectrometric techniques has been crucial in metabolomics studies to understand the biosynthesis and physiological roles of PADS in lampreys. researchgate.netnih.govmdpi.com By analyzing the metabolome of different tissues, researchers can identify metabolic pathways associated with PADS production and its regulation. researchgate.netnih.gov

Key Findings from Mass Spectrometry Studies:

Analytical TechniqueSample TypeKey FindingReference
LC-MS/MSRiver WaterDeveloped a rapid and sensitive method for quantifying PADS with a practical quantitation limit of 0.25 ng/L. nih.gov
Triple Quadrupole MSStream WaterDemonstrated the utility of passive sampling combined with triple quadrupole MS for monitoring lamprey populations by detecting related pheromones. researchgate.net
LC-MSLarval Conditioned WaterIdentified that Pacific lamprey release PADS, among other bile acids. cdnsciencepub.com
LC-MS/MSLamprey Tissues (Liver, Gill, Plasma)Quantified PADS levels in various tissues, providing insights into its biosynthesis and circulation. researchgate.net
UHPLC-MS/MSEnvironmental WaterA method was developed for the simultaneous quantification of PADS and four other lamprey-specific bile acid derivatives. nih.gov

Receptor Binding Assays for Ligand-Receptor Characterization

Understanding how this compound elicits a biological response begins with characterizing its interaction with specific olfactory receptors. Receptor binding assays are fundamental in vitro tools used to investigate the affinity and specificity of a ligand, such as PADS, for its receptor. mdpi.comresearchgate.net These assays are crucial for identifying the primary receptors that detect PADS and for understanding the initial step in the chemosensory pathway. frontiersin.orgnih.gov

The basic principle of a competitive binding assay involves a labeled ligand of known affinity and an unlabeled test ligand (e.g., PADS) competing for binding to a receptor preparation. The displacement of the labeled ligand by the test ligand is measured, allowing for the determination of the test ligand's binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50). While specific receptor binding assays directly investigating PADS are not extensively detailed in the provided context, the principles are broadly applicable to pheromone research.

The complexity of the pregnane (B1235032) X receptor (PXR), which is activated by a wide array of structurally diverse compounds, highlights the challenges in predicting ligand-receptor interactions. plos.org This underscores the importance of empirical binding assays to confirm computational predictions and to characterize the binding properties of molecules like PADS.

In vitro Cellular Assays for Receptor Activation and Signal Transduction

Following receptor binding, the next critical step is receptor activation and the initiation of an intracellular signaling cascade. In vitro cellular assays are essential for moving beyond simple binding and understanding the functional consequences of the ligand-receptor interaction. bmglabtech.comnih.gov These assays can measure the ability of this compound to act as an agonist (activator) or antagonist (inhibitor) of a specific receptor.

CRE-luciferase Assays: A widely used and powerful tool for studying G-protein coupled receptor (GPCR) activation is the CRE-luciferase reporter assay. nih.govpromega.esnih.gov Many olfactory receptors are GPCRs that, upon activation, trigger a signaling pathway leading to an increase in intracellular cyclic AMP (cAMP). promega.es This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CRE) in the promoter region of specific genes, driving their transcription.

In a CRE-luciferase assay, cells are engineered to express the receptor of interest and a reporter gene construct containing the firefly luciferase gene under the control of a CRE-containing promoter. researchgate.net If PADS binds to and activates the receptor, the resulting signaling cascade leads to the production of luciferase. promega.com.br The amount of light produced upon the addition of the luciferase substrate is directly proportional to the level of receptor activation. nih.gov This allows for a quantitative measure of the efficacy and potency of PADS as a receptor agonist. nih.govbiorxiv.org These assays are highly sensitive and can be adapted for high-throughput screening to test a variety of compounds or receptor mutants. promega.esindigobiosciences.com

Microfluidic and Olfactometer-Based Behavioral Assays for Chemoattraction

To determine the behavioral relevance of this compound, researchers employ specialized behavioral assays that measure the chemoattractant or repellent properties of the compound. These assays bridge the gap between molecular interactions and whole-organism responses.

Olfactometer Assays: Classical olfactometers are used to present animals with a choice between two or more water streams, each containing a different chemical cue. In the context of PADS research, a two-choice maze could be used where a lamprey is allowed to choose between a channel containing a control substance and a channel containing PADS. The amount of time the lamprey spends in the PADS-treated channel is recorded to determine if it is attracted to the compound. Laboratory maze assays have demonstrated that migratory sea lamprey behavior is influenced by a mixture of bile acids that includes PADS. glfc.org

Microfluidic Assays: Microfluidics offers a more controlled and high-throughput approach to studying chemotaxis. nih.gov These devices allow for the generation of stable and precise chemical gradients in a miniaturized environment. This enables researchers to observe the behavioral responses of small organisms, such as larval lampreys, to very low concentrations of PADS with high resolution. The advantages of microfluidic devices include reduced sample volumes, faster analysis times, and the ability to screen multiple conditions or animals simultaneously. nih.gov

Environmental Monitoring Techniques for Pheromone Detection and Quantification in Natural Systems

Detecting and quantifying this compound in vast and complex aquatic environments is crucial for understanding its ecological role and for its potential application in lamprey population control. researchgate.netmiga.org This requires highly sensitive analytical methods capable of measuring trace concentrations of the pheromone in river and stream water. nih.gov

The primary technique for environmental monitoring of PADS is liquid chromatography-tandem mass spectrometry (LC-MS/MS), as detailed in section 7.1. nih.gov This method provides the necessary selectivity and sensitivity to detect PADS at the extremely low concentrations at which it is biologically active. nih.govnih.gov

To overcome the challenge of low concentrations, a pre-concentration step is often employed. This typically involves solid-phase extraction (SPE), where a large volume of water is passed through a cartridge containing a sorbent that retains PADS and other organic molecules. The retained compounds are then eluted with a small volume of solvent, effectively concentrating the sample before LC-MS/MS analysis. This pre-concentration step can increase the sensitivity of the method by several orders of magnitude. nih.gov

Another approach is the use of passive sampling devices, which are deployed in a water body for an extended period to accumulate chemicals over time. This method can provide a time-integrated measure of PADS concentrations and is particularly useful for monitoring remote sites. researchgate.netnih.gov The combination of these sampling techniques with advanced mass spectrometry provides a powerful toolkit for environmental pheromone monitoring. researchgate.net

Transcriptomic and Proteomic Analyses of Olfactory and Biosynthetic Tissues

To gain a deeper understanding of the molecular mechanisms underlying the production and detection of this compound, researchers are increasingly turning to transcriptomic and proteomic analyses. These "omics" approaches provide a global view of gene expression and protein abundance in relevant tissues.

Transcriptomics: Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), allows for the comprehensive profiling of all gene transcripts in a given tissue at a specific time. By comparing the transcriptomes of olfactory tissues from lampreys exposed and unexposed to PADS, researchers can identify genes that are upregulated or downregulated in response to the pheromone. This can reveal the full suite of receptors, ion channels, and signaling proteins involved in the PADS detection pathway. Similarly, analyzing the transcriptome of the liver, where bile salts are synthesized, can identify the enzymes and regulatory factors involved in PADS biosynthesis.

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and their functions. Using techniques like mass spectrometry, researchers can identify and quantify the proteins present in olfactory and biosynthetic tissues. This can confirm the expression of proteins encoded by the transcripts identified in transcriptomic studies and can also reveal post-translational modifications that may regulate protein activity. Comparing the proteomes of different tissues or of animals in different physiological states can provide critical insights into the molecular machinery responsible for PADS synthesis, release, and detection. researchgate.netnih.gov For instance, comparing the plasma metabolomes and by extension, the related proteomes, of male and female sea lampreys at different maturation stages has revealed significant upregulation of pheromonal bile acid biosynthesis in males. nih.gov

Together, these advanced methodologies provide a multi-faceted approach to studying this compound, from its detection in the environment to its interaction with receptors and its ultimate influence on lamprey biology and behavior.

Theoretical Implications and Emerging Research Frontiers

Deconvolution of Complex Pheromone Mixtures and Identification of Novel Components

The sea lamprey ( Petromyzon marinus ) utilizes a complex mixture of chemical cues to guide its life cycle, particularly its anadromous migration to suitable spawning streams. pnas.orgnih.gov While PADS is a major component of the migratory pheromone, it is part of a multi-component signal. bioone.orgglfc.org Early research identified several bile acids, including petromyzonol (B13829) sulfate (B86663) (PZS) and petromyzosterol disulfate (PSDS), as active compounds that elicited responses in migratory adults in laboratory settings. pnas.orgglfc.org However, these compounds alone did not consistently induce migratory behavior in natural stream environments, suggesting the presence of other crucial components in the larval odor. pnas.org

The process of identifying these components relies heavily on a technique known as bioassay-guided fractionation. nih.govnih.gov This iterative method involves separating the complex mixture of compounds from larval washings using chromatographic techniques like high-performance liquid chromatography (HPLC). nih.govglfc.org Each resulting fraction is then tested for its ability to elicit an olfactory response, typically measured through electro-olfactogram (EOG) recordings, and to induce a behavioral preference in choice maze assays. nih.govnih.gov Fractions that show activity are further purified and analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of the active compounds. acs.orgglfc.org

This meticulous process has led to the identification of several compounds, confirming the multi-faceted nature of the sea lamprey's chemical communication system. glfc.org For instance, while PADS, PSDS, and PZS are recognized components of the migratory pheromone, other compounds like 3-keto petromyzonol sulfate (3kPZS) have been identified as a key component of the male mating pheromone. glfc.orgglfc.org The ongoing deconvolution of these pheromone mixtures continues to reveal novel compounds, highlighting the chemical diversity and specificity of this communication system. nih.gov

Integration of Omics Data for Systems-Level Understanding of Chemosensation

The advent of "omics" technologies, including genomics, transcriptomics, and proteomics, is revolutionizing the study of chemosensation in the sea lamprey. By generating comprehensive datasets of genes, transcripts, and proteins, researchers can gain a systems-level understanding of how Petromyzonamine disulfate and other pheromones are detected and processed.

Genomic and transcriptomic analyses of the sea lamprey have begun to identify the repertoire of chemosensory receptor genes. glfc.org These include olfactory receptor (OR)-type genes, trace amine-associated receptor (TAAR)-type genes, and vomeronasal type 1 (V1R)-type genes. glfc.org For example, at least 27 OR-type genes, 28 TAAR-type genes, and 4 V1R-type genes have been identified, providing a foundation for understanding the diversity of odorant detection. glfc.org Furthermore, single-cell RNA sequencing of the sea lamprey brain and retina is providing detailed atlases of cell types and their molecular signatures, which can help to trace the neural circuits involved in processing olfactory information from the periphery to higher brain centers. nih.govnih.gov

Proteomic studies can identify the specific proteins involved in the binding of pheromones to receptors and the subsequent signal transduction cascades. This integration of omics data allows researchers to move beyond the identification of individual components to a more holistic view of the chemosensory system, from the initial detection of a chemical cue to the ultimate behavioral response. researchgate.net This approach is crucial for understanding how the sea lamprey's nervous system integrates information from multiple pheromone components to make critical life decisions, such as selecting a spawning stream.

Refined Neurophysiological Probing of Olfactory Perception and Behavioral Output

Advanced neurophysiological techniques are providing unprecedented insights into how this compound and other pheromones are perceived by the sea lamprey's olfactory system and how this perception translates into specific behaviors. Electro-olfactogram (EOG) recordings have been instrumental in determining the olfactory potency of various compounds, revealing that PADS can be detected at incredibly low concentrations, on the order of 10⁻¹³ M. bioone.orgnih.gov

Cross-adaptation studies using EOG have demonstrated that PADS, PSDS, and PZS are detected by independent olfactory receptor sites, suggesting the presence of distinct receptors for each component of the pheromone mixture. researchgate.net This finding is supported by research that has successfully deorphanized two highly related olfactory receptors, OR320a and OR320b, which are specifically tuned to detect 5α-bile acid pheromones like PZS and 3kPZS. nih.gov These studies are beginning to unravel the molecular basis of pheromone detection and discrimination.

Beyond the periphery, researchers are investigating how olfactory information is processed in the brain to generate motor output. Studies have shown that there are distinct neural pathways originating from the medial and lateral parts of the olfactory bulb that are involved in odor-evoked locomotion. nih.gov Pharmacological manipulations have demonstrated that neurotransmitters like dopamine (B1211576) play a modulatory role in the transmission of olfactory signals to motor centers, influencing the animal's behavioral response. nih.gov Understanding these neural circuits is key to comprehending how the perception of a pheromone like PADS ultimately drives the complex migratory behavior of the sea lamprey.

Ecological Modeling of Pheromone Dispersal, Persistence, and Detection in Aquatic Environments

The effectiveness of this compound as a migratory pheromone is intrinsically linked to its dispersal and persistence in the dynamic aquatic environment of a river. Ecological modeling is an emerging frontier that aims to understand how hydrodynamic forces, such as water flow and turbulence, affect the structure and concentration of pheromone plumes. wpmucdn.comfrontiersin.org

These models consider factors like river discharge, wind, and ambient currents to predict how a pheromone released from a larval population will be distributed in the water column. frontiersin.orgfrontiersin.org The concentration of the pheromone is a critical factor, as it must remain above the detection threshold of migrating adults over considerable distances. nih.gov Studies have shown that PADS has a half-life of approximately three days in river water, which is sufficient for it to persist in river mouths and guide incoming lampreys. nih.gov

Furthermore, models can simulate how migrating lampreys might navigate these chemical plumes. Research suggests that sea lampreys may use a strategy called odor-conditioned rheotaxis, where the detection of the pheromone triggers an upstream swimming response. researchgate.net By integrating fluid dynamics with animal behavior, these models can help predict the effectiveness of using synthetic pheromones for sea lamprey control under different environmental conditions. researchgate.net Understanding the physics of odor plume dispersal is crucial for optimizing the application of pheromone-based management strategies. oup.com

Development of Biotechnological Tools and Research Probes based on this compound (e.g., Receptor Agonists/Antagonists for Experimental Manipulation)

The unique chemical structure of this compound and its potent, specific interaction with the sea lamprey's olfactory system make it a valuable template for the development of novel biotechnological tools. acs.org The synthesis of PADS and its analogs allows for the creation of molecular probes to investigate the structure and function of olfactory receptors. nih.gov

By creating synthetic agonists (compounds that activate receptors) and antagonists (compounds that block receptors), researchers can experimentally manipulate the olfactory system to dissect the roles of specific pheromone components in complex behaviors. researchgate.netresearchgate.net For example, the synthesis of unnatural 5β-bile acid derivatives has been used to probe the specificity of the sea lamprey's olfactory receptors. nih.gov These studies have shown that while the receptors are highly sensitive, they can also be activated by structurally related compounds, which could be exploited in the design of pheromone mimics or blockers for pest management. nih.gov

Q & A

Basic Research Questions

Q. What are the key analytical methodologies for quantifying Petromyzonamine disulfate in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to detect and quantify this compound in serum or tissue samples. Validate the method using calibration curves with internal standards (e.g., deuterated analogs) to ensure precision (CV <15%) and accuracy (80–120% recovery) . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on sulfated functional groups and disulfide bond stability under physiological conditions.

Q. How can researchers design in vitro studies to assess the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct stability assays by incubating this compound in buffers mimicking physiological pH ranges (e.g., pH 2.0 for gastric fluid, pH 7.4 for blood). Monitor degradation kinetics using UV-Vis spectroscopy at 260 nm (sulfate-specific absorbance) and validate via LC-MS. Include control samples with protease inhibitors to distinguish chemical vs. enzymatic degradation .

Q. What criteria should guide the selection of animal models for pharmacokinetic studies of this compound?

  • Methodological Answer : Prioritize models with homologous metabolic pathways (e.g., rodents for hepatic sulfation studies) and ensure ethical compliance (3R principles). Use crossover designs to minimize inter-individual variability. Measure plasma half-life, clearance, and tissue distribution via radiolabeled (³⁵S) this compound, followed by autoradiography .

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s association with breast density biomarkers arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from cohort heterogeneity (e.g., menopausal status, hormone therapy). Apply stratified analysis using PICOT framework:

  • P : Premenopausal women (n=300+);
  • I/C : High vs. low this compound tertiles;
  • O : Volumetric percent density (VPD) via MRI;
  • T : Longitudinal follow-up (5+ years).
    Use multivariable regression to adjust for confounders (e.g., BMI, estrogen levels). Reconcile discrepancies via meta-analysis of studies with harmonized protocols .

Q. What experimental strategies can elucidate the molecular mechanism of this compound in modulating androgen receptor signaling?

  • Methodological Answer :

  • Step 1 : Perform competitive binding assays using purified androgen receptors (AR) and fluorescently labeled this compound. Calculate binding affinity (Kd) via fluorescence polarization.
  • Step 2 : Use CRISPR-Cas9 AR-knockout cell lines to confirm specificity. Compare transcriptomic profiles (RNA-seq) of wild-type vs. knockout cells treated with this compound.
  • Step 3 : Validate in vivo using xenograft models with AR-positive tumors, measuring tumor growth inhibition and AR downstream targets (e.g., PSA) .

Q. How can researchers address the limited bioavailability of this compound in preclinical models?

  • Methodological Answer : Optimize formulations using nanoemulsions or liposomes to enhance solubility. Conduct parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion. For active transport, screen for sulfate transporter (e.g., SLC26A) involvement via siRNA knockdown. Validate in situ intestinal perfusion models with portal vein sampling .

Key Methodological Recommendations

  • Contradiction Analysis : Use sensitivity analyses to test robustness of associations (e.g., excluding oral contraceptive users) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving human biospecimens .
  • Data Integrity : Avoid "adjusting" raw data to fit hypotheses; instead, document outliers with justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.